molecular formula C16H13NO4 B2984720 2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione CAS No. 2014-61-1

2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione

Cat. No. B2984720
CAS RN: 2014-61-1
M. Wt: 283.283
InChI Key: HKVUKOYOPFEIBG-UHFFFAOYSA-N
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Description

“2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione” is a chemical compound with the linear formula C15H11NO3 . It is a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances .


Molecular Structure Analysis

The structure of isoindoline-1,3-dione derivatives, including “2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione”, is confirmed by methods of elemental and spectral analysis such as FT–IR, H NMR, and MS .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.26 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the resources I found.

Scientific Research Applications

Pharmacological Applications

Antipsychotic Potential

A study on derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione, including investigation into their phosphodiesterase 10A (PDE10A) inhibiting properties and serotonin receptor affinities, highlighted potential antipsychotic properties. The most potent compound identified demonstrated promising in vitro safety and potential for treating schizophrenia through behavioral models (Czopek et al., 2020).

Anti-inflammatory Activity

The synthesis of phthalimide derivatives and their evaluation in vivo for anti-inflammatory activities were explored, demonstrating the first report of anti-inflammatory properties of these compounds (Abdou et al., 2012).

Cancer Research

Methoxy-substituted 3-formyl-2-phenylindoles, derived from a similar molecular structure, were tested for their ability to inhibit tubulin polymerization, a key mechanism in cytostatic activity against cancer cells, demonstrating significant efficacy (Gastpar et al., 1998).

Chemical and Material Science Applications

Synthesis and Molecular Structure

The synthesis and characterization of similar isoindoline derivatives, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, have been reported, providing insights into their molecular structure and potential applications in material science (Duru et al., 2018).

Organic Cathode Materials

Computational studies on isoindole-4,7-dione derivatives have been conducted to evaluate their suitability as organic cathode materials for Li-ion batteries. This work underscores the potential of these compounds in enhancing the performance of energy storage devices (Karlsson et al., 2012).

Future Directions

Isoindoline-1,3-dione derivatives, including “2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione”, constitute an important group of medicinal substances . Future research could focus on exploring their potential therapeutic applications, such as their antiepileptic activity .

properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-12-8-6-11(7-9-12)10-21-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVUKOYOPFEIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione

Synthesis routes and methods

Procedure details

To a solution of N-hydroxyphthalimide (11.1 g) and p-methoxybenzyl bromide (13.7 ml) in N,N-dimethylformamide (100 ml) is added triethylamine (6.8 g), and the mixture is stirred at room temperature for 1 hour and at 60° to 70° C. for 1 hour. The reaction mixture is poured into ice water and extracted with ethyl acetate. The extract solution is washed with diluted hydrochloric acid and water, dried and concentrated under reduced pressure. The residue is crystallized from methanol to give N-p-methoxybenzyloxyphthalimide (17 g). mp. 139°-141° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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